REACTION_CXSMILES
|
[Cl:1][C:2](=[CH2:5])C#N.[CH2:6]([NH:13][CH2:14][CH2:15][OH:16])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C[C:18](C)([O-:20])C.[K+].C1C[O:26]CC1>C1(C)C=CC=CC=1>[ClH:1].[CH2:6]([N:13]1[CH2:5][CH2:2][O:16][CH:15]([C:18]([OH:20])=[O:26])[CH2:14]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:2.3,6.7|
|
Name
|
|
Quantity
|
18.36 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
121.14 mmol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
110.16 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
ClC(C#N)=C
|
Name
|
|
Quantity
|
36.72 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is post-agitated at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to −5° C.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at −5° C. to 0° C
|
Type
|
STIRRING
|
Details
|
The mixture is post-agitated at about −5° C. to 0° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
ADDITION
|
Details
|
by adding water (45.9 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer is separated
|
Type
|
WASH
|
Details
|
the toluene layer is washed with water (45.9 mL)
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CONCENTRATION
|
Details
|
The organic layer is then concentrated under reduced pressure at 40° C
|
Type
|
ADDITION
|
Details
|
Then, the mixture is diluted with toluene (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with 6N HClaq (162 mL)
|
Type
|
TEMPERATURE
|
Details
|
This aqueous layer is heated up to the
|
Type
|
TEMPERATURE
|
Details
|
reflux for 1 h 30
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
to stir at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After crystallization of 91
|
Type
|
FILTRATION
|
Details
|
the solid is filtered
|
Type
|
WASH
|
Details
|
rinsed with 6N HClaq (40 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
at 40° C.
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
Cl.C(C1=CC=CC=C1)N1CC(OCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |